molecular formula C11H20N2O2 B4073294 N-(sec-butyl)-N'-cyclopentylethanediamide

N-(sec-butyl)-N'-cyclopentylethanediamide

Cat. No. B4073294
M. Wt: 212.29 g/mol
InChI Key: XDKZPMQNCOZAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(sec-butyl)-N’-cyclopentylethanediamide” is a complex organic compound. It contains a sec-butyl group, which is a branched butyl group, and a cyclopentyl group, which is a five-membered ring. The “ethanediamide” part suggests the presence of a two-carbon chain with amide groups at both ends .


Molecular Structure Analysis

The molecular structure would likely feature a central ethanediamide group, with the sec-butyl and cyclopentyl groups attached at either end . The exact structure would depend on the specific positions of these attachments.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide groups could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Mechanism of Action

Without specific context (such as the compound’s use in a biological or industrial process), it’s difficult to comment on the mechanism of action. In general, the behavior of the compound would be influenced by the properties of its constituent groups .

Safety and Hazards

As with any chemical compound, handling “N-(sec-butyl)-N’-cyclopentylethanediamide” would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact hazards, but potential issues could include reactivity, toxicity, and environmental impact .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as organic synthesis, materials science, or medicinal chemistry .

properties

IUPAC Name

N'-butan-2-yl-N-cyclopentyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-8(2)12-10(14)11(15)13-9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKZPMQNCOZAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-N'-cyclopentylethanediamide
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-N'-cyclopentylethanediamide
Reactant of Route 3
Reactant of Route 3
N-(sec-butyl)-N'-cyclopentylethanediamide
Reactant of Route 4
Reactant of Route 4
N-(sec-butyl)-N'-cyclopentylethanediamide
Reactant of Route 5
Reactant of Route 5
N-(sec-butyl)-N'-cyclopentylethanediamide
Reactant of Route 6
Reactant of Route 6
N-(sec-butyl)-N'-cyclopentylethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.